4-Fluoroanisole

Vue d'ensemble

Description

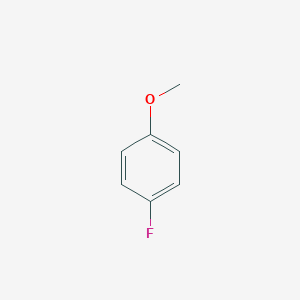

4-Fluoroanisole (C₆H₄FOCH₃) is a fluorinated aromatic ether characterized by a fluorine atom at the para position relative to the methoxy (-OCH₃) group. It is widely utilized in organic synthesis, catalysis, and materials science due to its electron-withdrawing fluorine substituent, which modulates reactivity and stability. The compound is synthesized via fluorination of anisole derivatives, often employing hypervalent iodine(III) salts or transition-metal-free methods . For instance, thermal decomposition of bis(4-methoxyphenyl)iodonium fluoride in benzene yields this compound with up to 90% efficiency under optimized conditions (140°C, 15 minutes) .

Méthodes De Préparation

O-Alkylation of 4-Fluorophenol

The most widely employed method for synthesizing 4-fluoroanisole involves the O-methylation of 4-fluorophenol. This nucleophilic substitution reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by alkylation with methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate (DMS).

Reaction Mechanism and Conditions

-

Deprotonation : A base (e.g., K₂CO₃, NaOH) generates the phenoxide ion from 4-fluorophenol, enhancing nucleophilicity.

-

Alkylation : The phenoxide attacks the electrophilic methyl group in CH₃I or DMS, forming this compound and a halide or sulfate byproduct.

Optimized Parameters :

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone improve reaction efficiency by stabilizing ionic intermediates .

-

Temperature : 60–80°C balances reactivity and minimizes side reactions (e.g., C-alkylation) .

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance yields by facilitating ion exchange in biphasic systems .

Yield and Scalability :

Industrial-scale production achieves yields of 85–92% using continuous-flow reactors with in-line purification . Laboratory-scale syntheses report 70–80% yields under reflux conditions .

Halogen-Sodium Exchange Method

A less conventional but highly selective approach involves halogen-sodium exchange, enabling precise functionalization of aromatic precursors. This method is particularly valuable for substrates sensitive to harsh alkylation conditions.

Synthetic Workflow

-

Substrate Preparation : A bromo- or iodo-substituted precursor (e.g., 1-bromo-4-fluoroanisole) is treated with sodium metal in hexafluoroisopropyl alcohol (HFIP).

-

Exchange Reaction : The halogen atom is replaced by sodium, forming a reactive aryl sodium intermediate.

-

Quenching with Methylating Agents : Reaction with methyl iodide introduces the methoxy group, yielding this compound .

Advantages :

-

Regioselectivity : Avoids competing C-alkylation due to mild conditions.

-

Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., nitro, cyano) .

Limitations :

-

Cost : HFIP and sodium metal increase operational expenses.

Comparative Analysis of Preparation Methods

| Parameter | O-Alkylation Method | Halogen-Sodium Exchange Method |

|---|---|---|

| Starting Material | 4-Fluorophenol | Halogenated Aromatic Precursor |

| Reagents | CH₃I, K₂CO₃ | Na, HFIP, CH₃I |

| Reaction Time | 4–6 hours | 8–12 hours |

| Yield | 70–92% | 65–75% |

| Scalability | High (industrial) | Moderate (laboratory) |

| Byproducts | KI, K₂SO₄ | NaBr, NaI |

Emerging Methodologies and Innovations

Photochemical Methylation

Recent studies explore UV-mediated methylation using methanol as a green methyl source. Titanium dioxide (TiO₂) photocatalysts under 254 nm light achieve 50–60% conversion, though yields remain suboptimal compared to traditional methods .

Biocatalytic Approaches

Enzymatic O-methyltransferases from Arabidopsis thaliana have been engineered to methylate 4-fluorophenol in aqueous media. While environmentally friendly, this method currently suffers from low throughput (20–30% yield) .

Industrial Production and Purification

Large-scale synthesis employs continuous-flow systems with integrated distillation columns to separate this compound from unreacted phenol and byproducts. Key metrics include:

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The fluorine atom at the para position undergoes nucleophilic substitution under specific conditions.

Key Reactions:

-

Acetoxylation via Electron-Transfer Catalysis :

Electrochemical oxidation of 4-fluoroanisole in the presence of acetate ion yields 4-acetoxyanisole via a radical cation intermediate. This follows the S_ON2 mechanism, where electron transfer initiates substitution .Reagents : Acetate ion (CH₃COO⁻), electrochemical oxidation.

Conditions : Anodic oxidation in dichloromethane at room temperature.

Product : 4-Acetoxyanisole (C₉H₁₀O₃). -

Hydroxylation :

Copper(III)-mediated oxidation in aqueous conditions replaces fluorine with a hydroxyl group, forming 4-methoxyphenol .Reagents : Cu(III) complexes, water.

Conditions : Aqueous acidic medium, 25–80°C.

Product : 4-Methoxyphenol (C₇H₈O₂).

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the ortho and para positions relative to itself.

Nitration:

-

Photochemical Nitration :

Irradiation of this compound with tetranitromethane (C(NO₂)₄) in dichloromethane produces 4-fluoro-5-methyl-2-nitroanisole via a charge-transfer complex .Conditions : UV light, -20°C, dichloromethane solvent.

Byproducts : Trinitromethyl adducts (e.g., 4-fluoro-5-methyl-2-trinitromethylanisole) .

| Reaction Component | Details |

|---|---|

| Main Product | 4-Fluoro-5-methyl-2-nitroanisole |

| Yield | 60–75% (dependent on substituents) |

| Key Intermediate | Charge-transfer complex with tetranitromethane |

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed coupling reactions to form biaryl structures.

Suzuki-Miyaura Coupling:

-

Reaction with aryl boronic acids using palladium catalysts forms 4-fluoro-4’-methoxybiphenyl derivatives .

Reagents : Pd(PPh₃)₄, aryl boronic acid, base (e.g., K₂CO₃).

Conditions : 80–110°C, 1,4-dioxane or toluene solvent .

Typical Yield : 70–90% .

Oxidation of the Methoxy Group:

-

Conversion to Carbonyl :

Strong oxidizing agents (e.g., KMnO₄) oxidize the methoxy group to a ketone or carboxylic acid under acidic conditions.Product : 4-Fluorobenzoic acid (C₇H₅FO₂) or 4-fluoroacetophenone (C₈H₇FO).

Reduction of the Aromatic Ring:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the benzene ring to a cyclohexane derivative, retaining the fluorine and methoxy groups.

Photochemical Reactions

UV irradiation induces unique substitution patterns due to radical intermediates.

Photocyanation:

-

Irradiation in the presence of cyanide ions replaces fluorine with a cyano group, forming 4-methoxybenzonitrile .

Conditions : UV light (254 nm), acetonitrile solvent, 20°C.

Quantum Yield : Φ = 0.15–0.22.

Comparative Reactivity

The position of fluorine significantly influences reaction pathways:

| Reaction Type | This compound vs. 3-Fluoroanisole |

|---|---|

| Nitration | Para-F directs nitration to ortho positions relative to OCH₃ |

| Photohydroxylation | Higher regioselectivity in this compound due to steric effects |

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 4-Fluoroanisole serves as a crucial intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic aromatic substitution reactions makes it valuable for creating various derivatives .

- Reactivity Studies : The compound undergoes multiple types of reactions including oxidation, reduction, and coupling reactions, notably in Suzuki–Miyaura coupling to form carbon-carbon bonds.

Biology

- Bioactive Compound Development : Derivatives of this compound are utilized in biological studies to develop bioactive compounds. Its structural modifications can significantly impact the biological activity of these derivatives .

- Mechanistic Studies : Computational studies have been conducted to understand the mechanisms of C-H activation involving this compound and similar compounds, providing insights into their reactivity in catalytic systems.

Medicine

- Active Pharmaceutical Ingredient (API) Intermediate : this compound is used as an intermediate in the synthesis of APIs that aid in muscle relaxation, antispasmodic effects, and local anesthesia. Its derivatives enhance metabolic stability and bioavailability of drug molecules .

- Drug Design : Research indicates that fluorination can alter physicochemical properties significantly, impacting drug design strategies. For instance, studies show that fluoroanisoles exhibit distinct conformational preferences that can influence their pharmacokinetic profiles .

Case Study 1: Fluorination Impact on Drug Properties

A study analyzing molecular pairs from Pfizer's database demonstrated that replacing methoxy groups with trifluoromethyl groups (PhOCF₃) increased lipophilicity but decreased passive permeability compared to methoxy compounds (PhOCH₃). This suggests that while fluorination can enhance certain properties, it may not always lead to improved drug performance .

Case Study 2: Mechanistic Insights from Computational Studies

Research on the activation mechanisms involving anisoles has provided valuable insights into how structural variations affect reactivity. The findings emphasize the importance of specific substituents like fluorine in influencing reaction pathways, which is crucial for designing more effective catalysts .

Mécanisme D'action

The mechanism of action of 4-Fluoroanisole involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The presence of the fluorine atom enhances the compound’s reactivity and stability in these reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: 2-Fluoroanisole vs. 4-Fluoroanisole

The position of the fluorine atom significantly impacts reactivity and physical properties:

- Fluorination Yields : 2-Fluoroanisole is synthesized in higher yields (46%) compared to this compound (10%) under identical fluorination conditions (KF/crypt-222 complex, 18 hours, 150°C). This disparity arises from the ortho effect in 2-fluoroanisole, where steric and electronic interactions between fluorine and the methoxy group enhance reaction efficiency .

- Ionization Energies : The adiabatic ionization energy of this compound (8.24 eV) is lower than that of 2-fluoroanisole (8.35 eV), reflecting differences in electron density distribution .

- Conformational Stability : this compound exists as a single conformer in the gas phase, while 2-fluoroanisole exhibits multiple conformers due to steric interactions between fluorine and the methoxy group .

Halogenated Analogs: 4-Chloroanisole vs. This compound

The nature of the halogen substituent influences reactivity:

- Catalytic C–H Functionalization : In α-aryloxyalkyl C–H functionalization under acridinium photocatalysis, this compound affords diesters in 83% yield, whereas 4-chloroanisole yields only 56%. The stronger electron-withdrawing effect of fluorine enhances intermediate stabilization .

- Hydrogen Bonding : Fluorine’s higher electronegativity enables stronger hydrogen-bonding interactions in catalytic systems, as evidenced by its use as an internal standard in ¹⁹F NMR spectroscopy .

Substituted Derivatives: 4-Fluoro-2-nitroanisole vs. This compound

Functional group addition alters chemical behavior:

- Synthetic Utility : 4-Fluoro-2-nitroanisole (CAS 445-83-0) serves as a precursor in pharmaceutical synthesis. The nitro group introduces steric hindrance and electronic deactivation, reducing reactivity in nucleophilic substitution compared to unsubstituted this compound .

Reactivity in Key Chemical Reactions

Fluorination and Defluorination

- Fluorination Efficiency : this compound production declines sharply at low precursor concentrations (e.g., 0% yield at 5 nM), but adding bis(4-methoxyphenyl)iodonium trifluoroacetate restores yields to 80% via ion-pair stabilization .

- Hydrodefluorination (HDF) : this compound resists defluorination under photoredox conditions where trifluoromethylarenes are reduced, highlighting its stability compared to more electron-deficient aryl fluorides .

Physical and Spectroscopic Properties

Activité Biologique

4-Fluoroanisole, a fluorinated derivative of anisole, has garnered attention in various fields of biological research due to its unique structural and physicochemical properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound (CHFO) is characterized by a methoxy group (-OCH) and a fluorine atom attached to a benzene ring. The presence of fluorine significantly alters the compound's electronic properties, influencing its biological interactions.

Cholinesterase Inhibition

Recent studies have highlighted the potential of this compound derivatives as cholinesterase inhibitors. A study synthesized several compounds based on 4-fluorobenzoic acid and tetrahydroacridine, evaluating their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most promising derivatives showed IC values comparable to tacrine, a known AChE inhibitor, suggesting that this compound derivatives could serve as lead compounds in Alzheimer's disease treatment .

| Compound | IC (µM) | Selectivity (AChE/BChE) |

|---|---|---|

| 4a | 12.5 | High |

| 4d | 10.2 | Highest |

| Tacrine | 11.0 | Reference |

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. A notable study employed fluorescence techniques to evaluate the reactivity of this compound with lipid peroxyl radicals, demonstrating its potential to inhibit oxidative damage in cellular models . This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative stress.

Fluorination Effects on Drug Design

The introduction of fluorine into drug molecules like this compound can significantly impact their pharmacokinetic profiles. Analysis from Pfizer's corporate database indicated that fluorinated anisoles exhibit altered conformational preferences and enhanced lipophilicity compared to their non-fluorinated counterparts . For instance, the log D values increased substantially with fluorination, although this sometimes resulted in reduced passive permeability.

| Property | Anisole (PhOCH) | This compound (PhOCF) |

|---|---|---|

| Log D | 1.5 | 2.5 |

| Passive Permeability | High | Moderate |

| Metabolic Stability | Moderate | Low |

Agricultural Applications

Research has also indicated the agricultural potential of compounds derived from this compound. A study reported potent antifungal activities against various plant pathogens, suggesting that derivatives could be developed as effective agricultural fungicides . The compound demonstrated significant herbicidal activity against both dicotyledonous and monocotyledonous plants.

Q & A

Q. Basic: What are the key physicochemical properties of 4-Fluoroanisole, and how are they experimentally determined?

Methodological Answer:

The physicochemical properties of this compound (CAS 459-60-9) include a molecular weight of 126.13 g/mol, melting point (-45 to -43°C), boiling point (156–158°C), density (1.116 g/cm³), and refractive index (1.4880). These properties are typically determined using differential scanning calorimetry (DSC) for melting points, gas chromatography (GC) or distillation for boiling points, and densitometers or pycnometers for density. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for structural validation and purity assessment .

Q. Basic: How is this compound synthesized, and what are the critical reaction parameters?

Methodological Answer:

this compound is synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluorophenol and methyl iodide in the presence of a base (e.g., K₂CO₃). Key parameters include:

- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents like DMF or acetone enhance reaction efficiency.

- Catalyst optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by facilitating ion exchange .

Q. Advanced: How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across solvent systems?

Methodological Answer:

Discrepancies in NMR chemical shifts arise from solvent hydrogen-bonding effects. To standardize measurements:

Use this compound as an internal reference in non-hydrogen-bond-accepting (non-HBA) solvents (e.g., CCl₄).

Apply correction factors using the equation:

where and correspond to 4-fluorophenol and this compound, respectively. This isolates hydrogen-bonding contributions .

Q. Advanced: What experimental design strategies minimize side reactions in catalytic fluorination involving this compound?

Methodological Answer:

Side reactions (e.g., over-fluorination or dealkylation) are mitigated by:

- Catalyst tuning : Use chiral hydrogen-bonding phase-transfer catalysts (e.g., (S)-3) to enhance selectivity.

- Kinetic monitoring : Employ real-time NMR to track reaction progress and adjust variables (e.g., catalyst loading, temperature).

- Solvent optimization : Non-polar solvents (e.g., PhCF₃) reduce unwanted interactions .

Q. Basic: How is this compound used as an internal standard in quantitative NMR (qNMR)?

Methodological Answer:

this compound serves as a qNMR internal standard due to its sharp signal and chemical inertness. Protocol steps:

Prepare a calibration curve using known concentrations of this compound.

Integrate its peak relative to the analyte in the same spectrum.

Apply the equation:

where denotes peak integrals .

Q. Advanced: How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

Regioselectivity is governed by:

- Electronic effects : The electron-donating methoxy group directs electrophiles to the para position, while the electron-withdrawing fluorine deactivates the ring.

- Steric effects : Bulky substituents favor meta substitution.

Experimental validation involves competitive reactions with nitration or halogenation agents, followed by HPLC or GC-MS analysis to quantify isomer ratios .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

this compound (UN 3271) is flammable (flash point 43°C) and requires:

- Ventilation : Use fume hoods during synthesis or purification.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.

- Storage : Keep in amber glass bottles away from oxidizers at ≤4°C .

Q. Advanced: How can computational modeling (e.g., DFT) predict reaction pathways for this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict:

- Transition states for SNAr reactions.

- Solvent effects on reaction kinetics via implicit solvation models (e.g., PCM).

Validate models by comparing calculated activation energies with experimental Arrhenius plots .

Q. Basic: What chromatographic methods are optimal for separating this compound from its synthetic byproducts?

Methodological Answer:

Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC with a DB-5MS column effectively separate this compound from byproducts like 4-fluorophenol or iodinated derivatives. Use UV detection (254 nm) for HPLC and FID for GC .

Q. Advanced: How do researchers address conflicting literature data on the hydrogen-bond acceptance (HBA) capacity of this compound?

Methodological Answer:

Conflicts arise from solvent polarity or probe selection. To resolve:

Standardize measurements using the solvatomagnetic database, correlating NMR shifts of 4-fluorophenol and this compound.

Apply multivariate regression to decouple HBA from non-specific solvent effects .

Propriétés

IUPAC Name |

1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPWUFMFHBIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060033 | |

| Record name | p-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-60-9 | |

| Record name | 4-Fluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6A62M57LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.